molecular formula C9H19BO3 B108313 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 61676-62-8

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B108313
Key on ui cas rn: 61676-62-8
M. Wt: 186.06 g/mol
InChI Key: MRWWWZLJWNIEEJ-UHFFFAOYSA-N
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Patent
US07094902B2

Procedure details

n-Butyllithium was added dropwise via syringe to a −78° C. (acetone-dry ice cooling bath) solution of 4-bromo-N,N-diphenylaniline (24 g, 0.074 mole) in 175 ml dry THF. Stirring was continued at −78° C. for an hour and then at −50° C. for an hour. The mixture was cooled to −78° C. and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.22 g, 0.0925 mole) added via syringe in one portion. The temperature was maintained at −78° C. for three hours. The cooling bath was removed and the reaction left to warm to room temperature while standing for 12 hours. The reaction mixture was poured into saturated ammonium acetate and extracted with ether. The ether layer was dried over magnesium sulfate and concentrated to give a viscous oil. Purification by column chromatography (silica gel eluting with hexane:toluene mixtures of increasing gradient from 100% hexane to 40% hexane) gave N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as an oil (19.9 g, 72.8% yield), which slowly crystallized to a solid on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
17.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC(C)=O.C(=O)=O.Br[C:14]1[CH:32]=[CH:31][C:17]([N:18]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:16][CH:15]=1.C(O[B:37]1[O:41][C:40]([CH3:43])([CH3:42])[C:39]([CH3:45])([CH3:44])[O:38]1)(C)C>C1COCC1>[C:19]1([N:18]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:17]2[CH:31]=[CH:32][C:14]([B:37]3[O:41][C:40]([CH3:43])([CH3:42])[C:39]([CH3:45])([CH3:44])[O:38]3)=[CH:15][CH:16]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.C(=O)=O
Name
Quantity
24 g
Type
reactant
Smiles
BrC1=CC=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.22 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued at −78° C. for an hour
WAIT
Type
WAIT
Details
at −50° C. for an hour
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at −78° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
the reaction left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into saturated ammonium acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
CUSTOM
Type
CUSTOM
Details
Purification
TEMPERATURE
Type
TEMPERATURE
Details
by column chromatography (silica gel eluting with hexane:toluene mixtures of increasing gradient from 100% hexane to 40% hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 72.8%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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